molecular formula C11H8ClF2NO4 B5875913 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid

Cat. No.: B5875913
M. Wt: 291.63 g/mol
InChI Key: PZSLLPFJHZPOEV-AATRIKPKSA-N
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Description

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid is an organic compound characterized by its unique structure, which includes a chloro(difluoro)methoxy group attached to a phenyl ring, an amino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid typically involves multiple steps. One common route starts with the preparation of the chloro(difluoro)methoxyphenyl intermediate, which is then reacted with an appropriate amine to introduce the amino group. The final step involves the formation of the butenoic acid moiety through a series of reactions, such as oxidation and esterification, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro(difluoro)methoxy group and the amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid
  • 4-({4-[fluoro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid
  • 4-({4-[chloro(methoxy]phenyl}amino)-4-oxo-2-butenoic acid

Uniqueness

This compound is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

(E)-4-[4-[chloro(difluoro)methoxy]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2NO4/c12-11(13,14)19-8-3-1-7(2-4-8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSLLPFJHZPOEV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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